molecular formula C9H9N3S B3138221 2-[1,2,3]Thiadiazol-4-yl-benzylamine CAS No. 449758-12-7

2-[1,2,3]Thiadiazol-4-yl-benzylamine

Cat. No. B3138221
CAS RN: 449758-12-7
M. Wt: 191.26 g/mol
InChI Key: QDIOMIQZOLWIKL-UHFFFAOYSA-N
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Description

“2-[1,2,3]Thiadiazol-4-yl-benzylamine” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Molecular Structure Analysis

The molecular structure of “2-[1,2,3]Thiadiazol-4-yl-benzylamine” includes a thiadiazole ring, which exhibits electron-accepting properties . The transfer of electronic density from other groups in the molecule can influence the formation of different isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[1,2,3]Thiadiazol-4-yl-benzylamine” include its molecular weight, which is 227.71 g/mol, and its empirical formula, which is C9H10ClN3S . It is a solid compound .

Safety and Hazards

“2-[1,2,3]Thiadiazol-4-yl-benzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the study of “2-[1,2,3]Thiadiazol-4-yl-benzylamine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications. Given their ability to disrupt DNA replication processes, these compounds could be further studied for their potential use in medical applications, particularly in the treatment of bacterial infections and cancer .

properties

IUPAC Name

[2-(thiadiazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-5-7-3-1-2-4-8(7)9-6-13-12-11-9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIOMIQZOLWIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,2,3]Thiadiazol-4-yl-benzylamine

Synthesis routes and methods

Procedure details

A solution of 4-(2-azidomethyl-phenyl)-[1,2,3]thiadiazole (1.0 g, 4.6 mmol), triphenylphosphine (1.4 g, 5.5 mmol) and water (0.12 ml, 6.9 mmol) in tetrahydrofuran (20 ml) was stirred at room temperature overnight. Solvent evaporation and flash chromatography (silica gel, chloroform-2-propanol, 95:5-92:8) gave 2-[1,2,3]thiadiazole-4-yl-benzylamine; 1H NMR (CDCl3, 300 MHz) δ8.87 (s, 1H), 7.67 (d, 1H, J=8 Hz), 7.45 (m, 3H), 3.88 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1,2,3]Thiadiazol-4-yl-benzylamine
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2-[1,2,3]Thiadiazol-4-yl-benzylamine
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2-[1,2,3]Thiadiazol-4-yl-benzylamine
Reactant of Route 5
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Reactant of Route 6
2-[1,2,3]Thiadiazol-4-yl-benzylamine

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